(1H-Indol-2-yl)methanamine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1H-indol-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-5,11H,6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOENXMOJCVOPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159692-99-5 | |
| Record name | (1H-indol-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies for 1h Indol 2 Yl Methanamine Hydrochloride and Its Derivatives
Conventional Synthetic Routes
Conventional synthetic strategies remain fundamental in accessing the (1H-indol-2-yl)methanamine scaffold. These routes often involve classic named reactions that have been optimized over the years for efficiency and substrate scope.
Fischer Indole (B1671886) Synthesis Approaches
The Fischer indole synthesis is a venerable and widely used method for constructing the indole ring system. wikipedia.org Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed thermal reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The versatility of this method allows for the preparation of a diverse range of substituted indoles by varying the starting materials. thermofisher.comnih.gov
To synthesize precursors for (1H-indol-2-yl)methanamine, a suitable carbonyl compound is required that contains a masked or protected aminomethyl group or a group that can be readily converted to it. For instance, the reaction of a phenylhydrazine with a 3-aminopropanal (B1211446) derivative or a protected form thereof can lead to the formation of an indole-2-ethanamine precursor. Subsequent modifications can then yield the target methanamine. The reaction is typically catalyzed by Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| Phenylhydrazine | 1,4-Cyclohexanedione monoethyleneacetal | Heat | Indole product 70 | nih.gov |
| Hydrazine 45 | N,O-acetal 93 | Acetic Acid | Tetracyclic indoline (B122111) 94 | nih.gov |
| Phenyldiazonium chloride | 2-hydroxymethylene-5-methylcyclohexanone | Japp–Klingemann reaction | Hydrazine 9 | nih.gov |
Tscherniac-Einhorn Reaction Pathways
The Tscherniac-Einhorn reaction provides a method for the amidoalkylation of aromatic compounds. drugfuture.comdrugfuture.com It involves the condensation of a substrate with an N-hydroxymethylamide or N-hydroxymethylimide in the presence of a strong acid, typically sulfuric acid. wikipedia.org This reaction introduces an amidomethyl group onto the aromatic ring.
For the synthesis of (1H-indol-2-yl)methanamine precursors, an indole could potentially be used as the aromatic substrate. The reaction would introduce a protected amino group at a specific position on the indole nucleus, which could then be deprotected to yield the target amine. The regioselectivity of the reaction on the indole ring would be a critical factor to control. The reaction proceeds through an electrophilic aromatic substitution mechanism, where a mesomerically stabilized cation, formed after the elimination of water from the protonated N-hydroxymethylamide, acts as the electrophile. wikipedia.org
Amide Coupling and Acyl-Chloride Condensation Reactions for Derivatives
Amide coupling reactions are fundamental for the synthesis of derivatives of (1H-indol-2-yl)methanamine, particularly for creating N-acylated products. These methods involve the reaction of the primary amine group of (1H-indol-2-yl)methanamine with a carboxylic acid. The reaction is typically facilitated by a coupling agent that activates the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, usually by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride readily reacts with (1H-indol-2-yl)methanamine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to form the corresponding amide derivative. These methods are robust and allow for the synthesis of a vast library of amide derivatives from a wide range of carboxylic acids. asiaresearchnews.com
| Starting Material | Reagents | Product | Reference |
| Indole-2-carboxylic acids | Appropriate amines, EDC·HCl, HOBt, DIPEA | Indole-2-carboxamides | nih.gov |
| 6-bromoindole-2-carboxylic acid (14) | Esterification, then amide condensation | Derivatives of compound 15 | nih.gov |
| Indole-2-carboxylic acid (12) | DPPA, then NaH and methyl iodide | N-methyl indole-2-carboxazide (13b) | rsc.org |
Sonogashira-Linstrumelle Reaction for Related Heteroarylmethanamines
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgmdpi.com While not a direct route to (1H-indol-2-yl)methanamine, this reaction is highly valuable for synthesizing precursors and analogues.
For instance, a 2-haloindole could be coupled with a protected propargylamine (B41283) derivative. The resulting 2-alkynylindole could then be subjected to further transformations, such as reduction of the alkyne and deprotection of the amine, to yield the target heteroarylmethanamine structure. The scope of the Sonogashira reaction is broad, tolerating a wide variety of functional groups, which makes it a versatile tool in the synthesis of complex heterocyclic molecules.
Hemetsberger-Knittel Indole Synthesis
The Hemetsberger-Knittel indole synthesis is a chemical reaction that produces an indole-2-carboxylic ester from the thermal decomposition of a 3-aryl-2-azido-propenoic ester. wikipedia.orgwikipedia.orgsynarchive.com This method provides a direct route to the indole-2-carboxylate (B1230498) scaffold, which is a key intermediate for (1H-indol-2-yl)methanamine.
The synthesis begins with the Knoevenagel condensation of an aromatic aldehyde with ethyl azidoacetate to form an ethyl α-azido-β-arylacrylate. rsc.org Subsequent thermolysis of this intermediate in a high-boiling solvent like xylene or decalin induces cyclization and nitrogen extrusion to form the indole-2-carboxylate ester. rsc.org The ester can then be converted to (1H-indol-2-yl)methanamine through a sequence of reduction to the alcohol, oxidation to the aldehyde, and finally, reductive amination as described previously. Though the yields are often good, the synthesis and stability of the azido (B1232118) starting material can be challenging. wikipedia.org
| Starting Material | Reaction Type | Product | Reference |
| Arylaldehyde 1 and ethyl azidoacetate | Hemetsberger-Knittel reaction | Ethyl 2-azido-3-hydroxy-3-aryl-propionate (4) | jst.go.jp |
| 3-aryl-2-azido-propenoic ester | Thermal decomposition | Indole-2-carboxylic ester | wikipedia.orgwikipedia.orgsynarchive.com |
| Aromatic aldehydes and ethyl azidoacetate | Knoevenagel condensation followed by thermolysis | Substituted indoles | rsc.org |
Reissert Indole Synthesis
The Reissert indole synthesis is a classic and effective method for preparing indoles, particularly indole-2-carboxylic acids, which are direct precursors to compounds like (1H-Indol-2-yl)methanamine. wikipedia.orgresearchgate.net The fundamental process involves two main steps: the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate intermediate. wikipedia.orgyoutube.com
The initial step is a base-catalyzed condensation reaction. A strong base, such as potassium ethoxide, deprotonates the methyl group of o-nitrotoluene, which is acidic due to the electron-withdrawing nitro group. wikipedia.orgyoutube.com The resulting carbanion then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate to form ethyl 2-(2-nitrophenyl)-3-oxobutanoate. youtube.comyoutube.com
The second step is the critical reductive cyclization. The nitro group of the pyruvate (B1213749) intermediate is reduced to an amino group, typically using reagents like zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂ with a platinum catalyst). wikipedia.orgyoutube.com The newly formed amino group then undergoes an intramolecular nucleophilic attack on the adjacent ketone, leading to cyclization and subsequent dehydration to form the indole ring. youtube.com Using zinc in acetic acid often leads to the simultaneous hydrolysis of the ester to a carboxylic acid, yielding indole-2-carboxylic acid. youtube.com This acid can then be converted to (1H-Indol-2-yl)methanamine through standard functional group transformations, such as reduction or conversion to an amide followed by reduction.
Table 1: Key Steps in Reissert Indole Synthesis
| Step | Reactants | Reagents | Intermediate/Product | Reference |
| 1. Condensation | o-Nitrotoluene, Diethyl oxalate | Potassium ethoxide in ethanol (B145695) | Ethyl 2-(2-nitrophenyl)-3-oxobutanoate | wikipedia.org, youtube.com |
| 2. Reductive Cyclization | Ethyl 2-(2-nitrophenyl)-3-oxobutanoate | Zinc dust in acetic acid | Indole-2-carboxylic acid | wikipedia.org, youtube.com |
| 3. Decarboxylation (Optional) | Indole-2-carboxylic acid | Heat | Indole | researchgate.net |
Catalytic Synthesis
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions for the synthesis of the indole core and its derivatives.
Transition metals, particularly palladium and rhodium, are powerful catalysts for constructing the indole nucleus through various cyclization strategies. benthamdirect.com
Palladium Catalysis: Palladium-catalyzed reactions are among the most versatile methods for indole synthesis. nih.gov A prominent strategy involves the intramolecular cyclization of 2-alkynylanilines. mdpi.com This approach often begins with a Sonogashira coupling of a 2-haloaniline with a terminal alkyne to generate the 2-alkynylaniline precursor. mdpi.commdpi.com Subsequent palladium-catalyzed cyclization proceeds to form the 2-substituted indole. mdpi.com Palladium catalysis is also effective for the synthesis of ethyl 2-(1H-indol-2-yl)acetates through a regioselective C-H activation reaction, demonstrating its utility in directly forming precursors for the target molecule. longdom.orgresearchgate.net Other advanced palladium-catalyzed methods include cascade reactions, such as the cyclocarbopalladation of propargylic amides with 2-alkynyltrifluoroacetanilides, which yield highly substituted indoles. tandfonline.com
Rhodium Catalysis: Rhodium catalysts are highly effective in promoting C-H activation and functionalization, enabling novel routes to indoles. bohrium.comnih.gov For instance, rhodium(III) catalysts can mediate the oxidative coupling of N-acetyl anilines and internal alkynes to produce highly functionalized indoles with excellent regioselectivity. acs.org Rhodium catalysis also facilitates the synthesis of indoles at room temperature through the use of a transient oxidizing directing group, enhancing the step-economy of the process. rsc.org These C-H activation strategies avoid the need for pre-functionalized starting materials like haloanilines, offering a more direct route to the indole core. bohrium.comacs.org
Table 2: Comparison of Palladium and Rhodium Catalyzed Indole Synthesis
| Catalyst | Typical Precursors | Key Mechanistic Step | Advantages | Reference |
| Palladium | 2-Haloanilines, Alkynes | Sonogashira coupling followed by cyclization | High yields, versatile for 2-substituted indoles | mdpi.com, mdpi.com |
| Palladium | Indoles, Bromoacetates | Regioselective C-H activation | Direct synthesis of 2-acetate (B119210) derivatives | longdom.org, researchgate.net |
| Rhodium | Anilines, Alkynes | Oxidative C-H activation and annulation | Avoids pre-functionalization, high regioselectivity | rsc.org, acs.org |
Nickel, being a more abundant and less expensive metal than palladium, has emerged as a powerful catalyst for C-H bond functionalization in indole chemistry. nih.gov Nickel-catalyzed reactions are particularly useful for the regioselective alkylation of indoles, a key step in creating diverse derivatives. rsc.orgrsc.org
A mild and efficient nickel-catalyzed method has been developed for the coupling of unactivated primary and secondary alkyl chlorides with the C-H bond of indoles. rsc.org This reaction demonstrates high levels of chemo- and regioselectivity, primarily functionalizing the C2 position of the indole ring. rsc.org The process tolerates a wide array of functional groups, including ethers, thioethers, and even alkenyl and alkynyl groups, which is often a challenge with other catalytic systems. rsc.org Mechanistic studies suggest that the reaction proceeds through a Ni(I)/Ni(III) catalytic cycle involving a single-electron transfer (SET) process. rsc.orgrsc.org This methodology provides a direct route for adding alkyl chains to the indole scaffold, which is essential for synthesizing derivatives of (1H-Indol-2-yl)methanamine.
Solid acid catalysts provide a green and practical alternative to traditional homogeneous acid catalysts in organic synthesis. They are typically non-corrosive, reusable, and easily separated from the reaction mixture, simplifying product purification. tandfonline.com
Indion INA 225H is a premium grade, gel-type strong acid cation exchange resin based on a cross-linked polystyrene matrix with sulfonic acid functional groups. ionresins.commapril.com Such resins are effective catalysts for acid-catalyzed reactions, including condensations and cyclizations involved in indole synthesis. researchgate.net For example, cation exchange resins have been successfully used as catalysts for the Fischer indole synthesis, reacting phenylhydrazine with various carbonyl compounds. researchgate.net The solid resin provides the necessary Brønsted acidity to facilitate the formation of the phenylhydrazone intermediate and its subsequent cyclization via a bohrium.combohrium.com-sigmatropic rearrangement. rsc.org The use of Indion INA 225H can lead to high yields under mild conditions, and its reusability makes the process more cost-effective and environmentally friendly. tandfonline.comtandfonline.com
Table 3: Properties of Indion INA 225H Resin
| Property | Description | Reference |
| Matrix | Styrene divinylbenzene (B73037) copolymer | mapril.com |
| Functional Group | Sulphonic acid | ionresins.com |
| Ionic Form | Hydrogen | |
| Total Exchange Capacity | ≥ 1.8 meq/ml | mapril.com |
| Max Operating Temp | 120 °C | ionresins.com |
| Appearance | Golden yellow to brown beads | mapril.com |
Biocatalysis offers a highly selective and environmentally benign route for the synthesis of complex molecules. Chemoenzymatic approaches, which combine biological and chemical transformations, are increasingly used to prepare indole derivatives. nih.gov
Enzymes such as Thiamine Diphosphate (ThDP)-dependent enzymes and tryptophan synthase variants are utilized to create structurally diverse indole-containing building blocks. nih.gov For instance, a chemoenzymatic system can be designed using a tryptophan synthase variant and an L-amino acid oxidase to produce various indole-3-pyruvate derivatives. These intermediates can then be used in subsequent enzyme-catalyzed reactions to generate indole-containing acyloins, which are valuable precursors for more complex molecules. nih.gov
Furthermore, artificial metalloenzymes can be engineered to perform specific transformations with high selectivity. A manganese-containing artificial mini-enzyme, Mn-MC6*a, has been shown to catalyze the selective oxidation of the indole ring at the C3 position, leading to 3-oxindole derivatives with exceptional product selectivity. acs.org These enzyme-catalyzed methods operate under mild aqueous conditions and provide access to chiral indole derivatives that are difficult to obtain through traditional chemical synthesis. nih.govacs.org
Green Chemistry Approaches
Green chemistry principles are increasingly being integrated into the synthesis of indoles to minimize environmental impact and improve efficiency. benthamdirect.comresearchgate.net These approaches focus on reducing waste, avoiding hazardous solvents, and using renewable resources and catalysts. tandfonline.com
Several green strategies have been successfully applied to indole synthesis:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions. tandfonline.comtandfonline.com It has been widely used in various indole syntheses, including the Fischer indole reaction. researchgate.net
Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, have been developed for reactions like the Fischer indolisation. This approach avoids the use of bulk solvents and can lead to higher efficiency and sustainability. rsc.org
Aqueous Media and Micellar Catalysis: Performing reactions in water is a key goal of green chemistry. The synthesis of 2-substituted indoles via palladium-catalyzed cyclization of 2-alkynylanilines has been successfully achieved in an aqueous medium using the surfactant TPGS-750-M to form nanomicelles. mdpi.com
Use of Greener Solvents and Catalysts: The use of ionic liquids, deep-eutectic liquids, and reusable nanocatalysts are other important green approaches that reduce the reliance on volatile and toxic organic solvents. benthamdirect.comresearchgate.net
These green methodologies not only make the synthesis of (1H-Indol-2-yl)methanamine and its derivatives more sustainable but also often provide advantages in terms of reaction speed and product yield. tandfonline.com
Solvent-Free and Water-Mediated Synthesis Protocols
Solvent-free and water-mediated synthesis represent a significant advancement in green chemistry, minimizing the use of volatile and often hazardous organic solvents. In the context of indole synthesis, these methods have been shown to be effective for various reactions, including the synthesis of bis(indolyl)methanes and other indole derivatives.
Solvent-Free Synthesis:
Solvent-free, or neat, reactions are conducted by mixing the reactants without any solvent. This approach can lead to higher reaction rates due to increased reactant concentration and, in some cases, can be facilitated by grinding the reactants together. For instance, the solid-state reaction between anilines and phenacyl bromides in the presence of sodium bicarbonate, followed by microwave irradiation, provides a mild and environmentally friendly method for the synthesis of 2-arylindoles. This method avoids the use of organic solvents and toxic metal catalysts. While not directly applied to (1H-Indol-2-yl)methanamine hydrochloride, this principle could be adapted for the synthesis of precursors, such as indole-2-carboxaldehyde, under solvent-free conditions.
A study on the solvent-free addition of indole to aldehydes demonstrated the synthesis of novel 1-[1-(1H-indol-3-yl)alkyl]-1H-indoles. Although this reaction focuses on the C3 position, it highlights the feasibility of conducting indole functionalization without a solvent medium.
Water-Mediated Synthesis:
Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. Various methodologies for the synthesis of indole and its derivatives in water have been described, utilizing a range of catalysts from transition metals to nanoparticles. For example, a metal-free synthesis of 1H-indole-2-carbaldehydes has been achieved through an N-iodosuccinimide-mediated cyclization of 1-(2'-anilinyl)prop-2-yn-1-ols in water. This approach is particularly relevant as indole-2-carbaldehyde is a direct precursor to (1H-Indol-2-yl)methanamine. The subsequent reduction of the aldehyde to the amine could potentially also be carried out in an aqueous medium using appropriate reducing agents.
The following table summarizes representative examples of solvent-free and water-mediated synthesis of indole derivatives, illustrating the potential conditions for the synthesis of precursors to this compound.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) |
| Bischler Indole Synthesis | Anilines, Phenacyl bromides | NaHCO₃, Microwave (540 W) | 2-Arylindoles | 52-75 |
| C-H Amination | 2-Vinylanilines | Iodine (mediator), Electrocatalysis | Indoles | - |
| Cyclization | 1-(2'-anilinyl)prop-2-yn-1-ols | N-Iodosuccinimide, Water | 1H-Indole-2-carbaldehydes | - |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nanochemres.org This technology has been widely applied to the synthesis of various heterocyclic compounds, including indoles. nih.gov
The application of microwave irradiation in classical indole syntheses, such as the Fischer, Bischler, and Madelung reactions, has been extensively reviewed. nanochemres.org For instance, a microwave-assisted, solvent-free Bischler indole synthesis involves the solid-state reaction of anilines and phenacyl bromides, followed by brief microwave irradiation to yield 2-arylindoles in good yields. organic-chemistry.org This approach highlights the potential for rapid and efficient synthesis of the indole core.
In the context of synthesizing this compound, microwave assistance could be particularly beneficial in several steps. For example, the palladium-catalyzed heterocyclization to form 2-methyl-1H-indole-3-carboxylate derivatives has been optimized using microwave irradiation, resulting in excellent yields and high regioselectivity. mdpi.com A similar strategy could be envisioned for the synthesis of an indole-2-carboxylate precursor, which can then be converted to the desired methanamine.
Furthermore, the synthesis of Schiff's bases from 1H-indole-2,3-dione (isatin) and various anilines has been efficiently carried out under microwave irradiation. researchgate.net While this example pertains to indole-2,3-dione, it demonstrates the utility of microwaves in reactions involving functional groups on the indole ring. The synthesis of (1H-Indol-2-yl)methanamine could potentially be streamlined by using microwave energy to accelerate the formation of an imine intermediate from indole-2-carboxaldehyde, followed by a microwave-assisted reduction.
The table below presents examples of microwave-assisted synthesis of indole derivatives, showcasing the typical reaction conditions and outcomes that could be extrapolated for the synthesis of this compound precursors.
| Reaction | Reactants | Catalyst/Conditions | Product | Yield (%) | Time |
| Bischler Synthesis | Anilines, Phenacyl bromides | NaHCO₃, Solvent-free, MW (540 W) | 2-Arylindoles | 52-75 | 45-60 s |
| Pd-Catalyzed Heterocyclization | N-Aryl enamine derivatives | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF, MW | 2-Methyl-1H-indole-3-carboxylates | up to 91 | 3 h |
| Schiff's Base Formation | 1H-Indole-2,3-dione, Anilines | Acetic acid, MW (140 W) | Indole-based Schiff's bases | 72-83 | 4-10 min |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis, also known as sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. This technique can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through a phenomenon called acoustic cavitation. researchgate.net It is considered a green synthetic approach due to its energy efficiency and often milder reaction conditions.
The application of ultrasound in the synthesis of indole derivatives has been demonstrated in various contexts. For example, an improved and rapid synthesis of mefenamic acid-based indole derivatives was achieved through a ligand-free copper-catalyzed coupling-cyclization method under ultrasound irradiation. nih.govresearchgate.net This one-pot method involved the reaction of a terminal alkyne with 2-iodosulfanilides, proceeding via C-C bond formation followed by intramolecular C-N bond formation to afford the indole derivatives in good yields. nih.govresearchgate.net
For the synthesis of this compound, ultrasound could be employed to accelerate the formation of the indole ring itself or in the subsequent functionalization steps. A potential application would be in the synthesis of indole-2-carboxaldehyde, a key precursor. Ultrasound could facilitate the cyclization of suitable acyclic precursors, potentially reducing reaction times and improving yields.
Furthermore, ultrasound has been successfully used in the synthesis of bis(indol-3-yl)methanes from indoles and various aldehydes in water at ambient temperature. nih.gov While this reaction occurs at the C3 position, it demonstrates the principle of using ultrasound to promote reactions involving the indole nucleus and carbonyl compounds. A similar approach could be investigated for the reaction of an appropriate indole precursor with a formaldehyde (B43269) equivalent to introduce the required CH₂NH₂ group at the C2 position, or more likely, to facilitate the synthesis of the indole-2-carboxaldehyde precursor.
The following table provides examples of ultrasound-assisted synthesis of indole derivatives, which can serve as a reference for developing sonochemical methods for the synthesis of this compound.
| Reaction | Reactants | Catalyst/Conditions | Product | Yield (%) |
| Cu-Catalyzed Coupling-Cyclization | Terminal alkyne, 2-Iodosulfanilides | CuI, K₂CO₃, PEG-400, Ultrasound | Mefenamic acid based indole derivatives | Good to acceptable |
| Alkylation | Epoxides, Indoles | Ruthenium-exchanged FAU-Y zeolite, Ultrasound | 3-Alkylated indole derivatives | Good |
| Condensation | Indole, Aldehydes | 1-Hexenesulphonic acid sodium salt, Water, Ultrasound | Bis(indol-3-yl)methanes | Good to excellent |
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.gov MCRs are highly valued for their efficiency, atom economy, and ability to generate molecular diversity, making them a cornerstone of modern organic synthesis and drug discovery. The indole scaffold has been frequently incorporated into complex molecules through MCRs.
While direct multicomponent synthesis of this compound is not widely reported, the principles of MCRs can be applied to construct the core indole structure with the necessary functional group precursors at the 2-position. For instance, a one-pot greener methodology for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been developed through the multicomponent reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole. e-bookshelf.de This demonstrates the power of MCRs in assembling complex indole-containing systems.
A more relevant approach would involve an MCR that directly installs a functional handle at the C2 position, which can then be converted to the aminomethyl group. For example, a multicomponent reaction involving an aniline (B41778) derivative, an aldehyde, and a component that provides the C2-substituent could be envisioned.
| Reaction Name/Type | Reactants | Catalyst/Conditions | Product |
| Ugi-azide reaction | Indole, Isocyanides, Aldehydes, TMSN₃ | - | Indole-containing xanthates (after further steps) |
| Pyrano[2,3-d]pyrimidine synthesis | Indole, Malononitrile, Barbituric acids | Fe₃O₄-NPs, EtOH | Pyrano[2,3-d]pyrimidines |
| Benzo[f]indole-4,9-dione synthesis | Arylglyoxal monohydrate, 2-Amino-1,4-naphthoquinone, Indole | Sulfamic acid, Acetonitrile (B52724), Reflux | 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives |
Use of Ionic Liquids as Green Solvents
Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "designer solvents" due to their tunable physical and chemical properties. Their negligible vapor pressure, high thermal stability, and excellent solvating ability for a wide range of compounds make them attractive green alternatives to volatile organic solvents. google.com
In the realm of indole synthesis, ionic liquids have been employed both as reaction media and as catalysts. For instance, a sulfonic-acid-functionalized ionic liquid has been used as a Brønsted acid catalyst for the efficient synthesis of indole derivatives at room temperature under solvent-free conditions. mdpi.com This catalyst was reusable for multiple consecutive runs without a significant loss of activity.
The synthesis of bis(indolyl)methanes, a common reaction involving indoles, has been effectively promoted by 1-benzyl-3-methyl imidazolium (B1220033) hydrogen sulphate under microwave irradiation, leading to shorter reaction times and higher yields. The polar nature of ionic liquids makes them particularly suitable for microwave heating.
For the synthesis of this compound, an ionic liquid could serve as the solvent and/or catalyst for the formation of the indole ring or for the introduction of the aminomethyl group. For example, the cyclization of a suitable precursor to form the indole-2-carboxylate could be performed in an ionic liquid to enhance reaction rates and facilitate product isolation. The ionic liquid's unique solvent properties could also influence the regioselectivity of reactions, potentially favoring the desired C2-functionalization.
The table below provides examples of the use of ionic liquids in the synthesis of indole derivatives, illustrating the potential for their application in the synthesis of this compound.
| Ionic Liquid | Reaction Type | Reactants | Conditions | Product |
| [bnmim][HSO₄] | Condensation | Indoles, Benzaldehydes | Microwave irradiation | Bis(indolyl)methanes |
| Sulfonic-acid-functionalized IL | General indole synthesis | - | Room temperature, Solvent-free | Indole derivatives |
| [MIM]⁺[BF₄]⁻, [MIM]⁺[Cl]⁻, [MIM]⁺[NO₃]⁻ | Synthesis of 2-aminobenzenethiols | 2-aminobenzothiazole | - | 2-Aminobenzenethiols |
Nanoparticle-Mediated Synthesis (e.g., Fe3O4 Nanoparticles)
The use of nanoparticles as catalysts in organic synthesis has gained significant attention due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. Magnetic nanoparticles, such as those made of iron(III) oxide (Fe₃O₄), are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet, simplifying product purification and allowing for catalyst recycling. nanochemres.orgnanochemres.orgdoaj.org
Fe₃O₄ nanoparticles have been demonstrated to be effective catalysts for the synthesis of various indole derivatives. nanochemres.orgnanochemres.orgdoaj.org For example, they have been used to catalyze the synthesis of 6H-indolo[2,3-b]quinoxalines from the reaction of isatin (B1672199) and o-phenylenediamine. nanochemres.orgnanochemres.org The reaction proceeds efficiently in THF under reflux conditions, and the catalyst can be reused multiple times without a significant loss of activity. nanochemres.orgnanochemres.org The proposed mechanism involves the activation of the carbonyl group by the Lewis acidic Fe³⁺ centers on the nanoparticle surface. nanochemres.org
In the context of synthesizing this compound, Fe₃O₄ nanoparticles could be employed in several key steps. A plausible application is in the reductive amination of indole-2-carboxaldehyde. The aldehyde could be activated by the Fe₃O₄ nanoparticles, facilitating the formation of an imine with an ammonia (B1221849) source, which is then reduced to the desired primary amine. Alternatively, these nanoparticles could catalyze the reduction of indole-2-carbonitrile to (1H-Indol-2-yl)methanamine.
The following table summarizes the application of Fe₃O₄ nanoparticles in the synthesis of indole derivatives, providing a basis for their potential use in the synthesis of this compound.
| Catalyst | Reaction | Reactants | Solvent | Conditions | Yield (%) |
| Fe₃O₄ MNPs | Synthesis of Indolo[2,3-b]quinoxalines | Isatin, o-phenylenediamine | THF | Reflux | 80-85 |
| Fe₃O₄@PCmIm-HSO₄ | Synthesis of Bis(indolyl)methanes | Indole, Benzaldehyde (B42025) | Ethanol-water (1:1) | - | 88 |
Mechanosynthesis (Ball Milling)
Mechanosynthesis, particularly ball milling, is a solvent-free or minimal-solvent technique that uses mechanical energy to induce chemical reactions. This method is recognized for its green credentials, as it often reduces or eliminates the need for solvents and can lead to shorter reaction times and different product selectivities compared to solution-phase reactions.
The application of ball milling in the synthesis of indole derivatives has been explored. For instance, the Fischer indole synthesis has been successfully performed under mechanochemical conditions. While some procedures are limited to specific substrates, they demonstrate the feasibility of forming the indole core using this technique.
For the synthesis of this compound, mechanosynthesis could be applied to the formation of the indole ring from appropriate precursors. For example, the cyclization of an enaminone precursor to a 2-carbonylindole has been investigated under mechanochemical conditions. The resulting 2-carbonylindole could then be converted to the target methanamine.
The table below presents an example of a mechanochemical approach to the synthesis of indole derivatives, which could inspire the development of a similar strategy for this compound.
| Reaction Type | Reactants | Conditions | Product |
| Biginelli-type MCR | NH-free sulfonimidamides, Aldehydes, Active methylene (B1212753) compounds | Planetary ball mill, Acetic acid or Ytterbium triflate catalyst | 2,3-dihydro-1,2,6-thiadiazine 1-oxides |
Advanced Synthetic Transformations
The synthesis of complex molecules like (1H-Indol-2-yl)methanamine and its derivatives often requires sophisticated chemical transformations that allow for precise modification of the molecular scaffold. These advanced methods enable the introduction of diverse functionalities, the alteration of existing groups, and the incorporation of isotopic labels for analytical purposes. Key strategies include the direct functionalization of carbon-hydrogen (C-H) bonds, the interconversion of functional groups through multi-step sequences, and the specific placement of isotopes.
Direct C-H bond functionalization has become a powerful and efficient strategy in organic synthesis, offering an atom- and step-economical approach to derivatizing core structures like indole. mdpi.comrsc.org Among various transition-metal catalysts, rhodium(III) complexes have proven exceptionally effective for the regioselective functionalization of the indole nucleus. researchgate.netacs.org These reactions typically employ a directing group (DG) attached to the indole nitrogen, which chelates to the metal center and positions the catalyst to activate a specific C-H bond, most commonly at the C2, C4, or C7 positions. researchgate.netbohrium.com
The choice of directing group is crucial for controlling the regioselectivity of the derivatization. For instance, N-acetyl amide directing groups have been used in Rh(III)-catalyzed reactions to achieve alkenylation-annulation or alkenylation-elimination at the C2 position of the indole. rsc.orgrsc.org Similarly, a weakly coordinating ketone group can direct C-H activation to the C4 position for coupling with partners like allylic alcohols. researchgate.netacs.org The versatility of this approach allows for the introduction of a wide array of substituents, including alkyl, aryl, and alkenyl groups, as well as the construction of fused heterocyclic systems. acs.orgbohrium.com
Recent advancements have demonstrated Rh(III)-catalyzed C2-alkylation of indoles with diazo compounds, proceeding under mild conditions with high efficiency and tolerance for various functional groups. mdpi.com Another strategy involves the use of a pyrimidyl directing group, which can be readily removed after the desired C-H functionalization, to facilitate manganese-catalyzed alkenylation with alkynes. rsc.orgresearchgate.net These methods highlight the modularity and power of C-H activation for creating a diverse library of indole derivatives from a common precursor.
Table 1: Examples of Rh(III)-Catalyzed C-H Functionalization of Indole Derivatives
| Indole Position | Directing Group (DG) | Coupling Partner | Catalyst System | Transformation | Reference |
|---|---|---|---|---|---|
| C2 | N-Acetyl Amide | Acrylates | [RhCpCl2]2, AgSbF6 | Alkenylation-Annulation | rsc.orgnih.gov |
| C2 | Pyridine/Pyrimidyl | Diazo Compounds | [RhCpCl2]2, NaOAc | Alkylation | mdpi.com |
| C4 | Ketone | Allyl Alcohols | [RhCpCl2]2, AgSbF6 | Alkylation (to β-indolyl ketones) | researchgate.netacs.org |
| C7 | N-PtBu2 | Carboxylic Acids | [RhCpCl2]2, AgOAc | Arylation/Olefination | researchgate.net |
| C2 & C7 | N-isoquinolyl | Internal Alkynes | RhCp*(MeCN)32 | Dual C-H Annulation | bohrium.com |
Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the transformation of one functional group into another. imperial.ac.uk This strategy is often employed when the direct introduction of a desired group is challenging. For the synthesis of (1H-Indol-2-yl)methanamine, an oxazole (B20620) ring can serve as a stable, masked precursor to the aminomethyl group. The oxazole moiety is robust enough to withstand various reaction conditions during the assembly of the indole core before being converted to the target functionality in a later step.
The use of an oxazole as a masked carboxylic acid equivalent is a well-documented strategy in natural product synthesis. nih.gov The cleavage of the oxazole ring can be achieved under different conditions. For example, oxidative cleavage of 2,4,5-trisubstituted oxazoles using reagents like m-Chloroperbenzoic acid can yield imides, which can be further hydrolyzed to carboxylic acids. nih.gov Alternatively, nucleophilic attack, sometimes under acidic conditions, can lead to ring-opening. wikipedia.orgpharmaguideline.com
In a hypothetical synthetic route towards (1H-Indol-2-yl)methanamine, one could envision an indole core bearing an oxazole ring at the C2 position. This oxazole can be cleaved, for instance, through acid-catalyzed hydrolysis or other ring-opening protocols. The resulting intermediate, such as an ester or carboxylic acid, could then be converted to the primary amine. A common sequence would involve the reduction of the carboxylic acid or ester to an alcohol, followed by conversion to an azide (B81097) or nitrile, and subsequent reduction to the final aminomethyl group. This multi-step FGI approach provides a reliable pathway to the desired amine from a stable heterocyclic precursor.
Table 2: Plausible FGI Pathway via Oxazole Cleavage
| Step | Starting Material | Transformation | Typical Reagents | Product |
|---|---|---|---|---|
| 1 | 2-(Oxazol-2-yl)-1H-indole | Oxazole Ring Cleavage | Acidic Hydrolysis (e.g., HCl) or Oxidative Cleavage | Methyl (1H-indol-2-yl)formate |
| 2 | Methyl (1H-indol-2-yl)formate | Ester to Amide Conversion | NH3 | 1H-Indole-2-carboxamide |
| 3 | 1H-Indole-2-carboxamide | Amide Reduction | LiAlH4 or BH3·THF | (1H-Indol-2-yl)methanamine |
Isotopic labeling of pharmaceutical compounds with deuterium (B1214612) (D) and tritium (B154650) (T) is a critical tool in drug discovery and development. nih.govprinceton.edu Labeled compounds are used to study drug metabolism, pharmacokinetics (ADME), receptor binding affinities, and as internal standards for mass spectrometry. nih.govprinceton.edumdpi.com Several advanced methodologies allow for the precise incorporation of these heavy hydrogen isotopes into the (1H-Indol-2-yl)methanamine scaffold.
Hydrogen Isotope Exchange (HIE) reactions are among the most direct methods for labeling. princeton.edu Gold(I)-catalyzed HIE offers a mild and highly regioselective method for labeling the indole ring. chemrxiv.orgchemrxiv.org Using deuterium sources like deuterated methanol (B129727) (CD3OD) or heavy water (D2O), this method can selectively label the C3 position of C3-unsubstituted indoles or the C2 position of C3-substituted indoles. chemrxiv.orgchemrxiv.org For broader deuteration across the indole's benzene (B151609) ring, acid-catalyzed H-D exchange using reagents like D2SO4 in CD3OD is effective. nih.govresearchgate.net
For labeling the methanamine side chain, photoredox catalysis provides a powerful strategy. This technique can selectively activate and label α-amino sp³ C-H bonds. nih.govprinceton.edu Using isotopically labeled water (D2O or T2O) as the isotope source, this method can directly install deuterium or tritium onto the carbon adjacent to the nitrogen in the methanamine moiety of the target compound. nih.gov More traditional methods for tritiation include catalytic tritium-halogen exchange, where an aryl halide precursor is reacted with tritium gas in the presence of a metal catalyst like palladium. mdpi.com These diverse techniques provide a toolkit for creating isotopically labeled versions of (1H-Indol-2-yl)methanamine for detailed biological evaluation.
Table 3: Comparison of Isotopic Labeling Techniques for Indole Derivatives
| Method | Catalyst/Reagent | Isotope Source | Labeled Position(s) | Key Features | Reference |
|---|---|---|---|---|---|
| Gold-Catalyzed HIE | Au(I) Complex | D2O, CD3OD, T2O | Regioselective (C2 or C3) | Mild conditions, high regioselectivity, good functional group tolerance. | chemrxiv.orgchemrxiv.org |
| Acid-Catalyzed H-D Exchange | D2SO4 | CD3OD | Benzene ring of indole (C4-C7) | Allows for polydeuteration of the aromatic core. | nih.govresearchgate.net |
| Photoredox-Catalyzed HIE | Ir or Ru photocatalyst | D2O, T2O | α-amino C-H bond | Selective labeling of the methanamine side chain. | nih.govprinceton.edu |
| Non-Directed Pd-Catalyzed HIE | Pd catalyst, Pyridine ligand | D2O, T2O | Aromatic C-H bonds | Labels aromatic scaffolds without a directing group. | chemrxiv.org |
| Catalytic Tritium-Halogen Exchange | Palladium on Carbon (Pd/C) | Tritium gas (T2) | Position of the halide precursor | A common method for high specific activity tritiation. | mdpi.com |
Iii. Derivatization and Functionalization Strategies of 1h Indol 2 Yl Methanamine Hydrochloride
Amine Functionalization
The primary amine group attached to the methylene (B1212753) bridge at the C2 position of the indole (B1671886) is a key site for derivatization. Its nucleophilic nature allows for a variety of reactions that introduce new functional groups, thereby altering the molecule's characteristics.
Acylation and alkylation reactions are fundamental methods for modifying the primary amine of (1H-Indol-2-yl)methanamine.
Acylation: This process involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide linkage. For instance, reacting (1H-Indol-2-yl)methanamine with 2-chloroacetyl chloride in the presence of a base like sodium acetate (B1210297) results in the formation of the corresponding acetamide (B32628) derivative. iosrjournals.org This reaction is a common strategy to build more complex molecules.
Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved through various methods. One common approach is the "borrowing hydrogen" strategy, where alcohols are used as alkylating agents in the presence of a suitable catalyst. researchgate.net This method allows for the synthesis of C3-alkylated indoles. researchgate.net Another technique involves phase-transfer catalysis, where alkyl halides react with the indole nitrogen in a biphasic system. researchgate.net The degree of alkylation, whether mono- or di-alkylation, can often be controlled by the reaction conditions and the stoichiometry of the reagents. researchgate.net N-methylation, a specific form of alkylation, is a significant structural modification in medicinal chemistry and can be accomplished using various methylating reagents. researchgate.net
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Acylation | 2-chloroacetyl chloride, Sodium acetate | N-(1H-indol-2-ylmethyl)acetamide derivative |
| Alkylation (Borrowing Hydrogen) | Alcohols, Catalyst | N-alkyl-(1H-indol-2-yl)methanamine |
| Alkylation (Phase-Transfer Catalysis) | Alkyl halide, Base, Phase-transfer catalyst | N-alkyl-(1H-indol-2-yl)methanamine |
| N-Methylation | Methylating agent (e.g., Methyl trifluoroacetate) | N-methyl-(1H-indol-2-yl)methanamine |
Condensation reactions between the primary amine of (1H-Indol-2-yl)methanamine and carbonyl compounds, such as aldehydes and ketones, lead to the formation of imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org
The mechanism proceeds through the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group and elimination of water yields an iminium ion, which is then deprotonated to form the stable imine. libretexts.org The pH of the reaction is a critical factor; it is generally most effective around a pH of 5. libretexts.org
These condensation reactions are versatile, allowing for the introduction of a wide range of substituents onto the nitrogen atom, depending on the structure of the aldehyde or ketone used. researcher.lifeumn.edu For example, the reaction of an amine with a para-substituted benzaldehyde (B42025) in ethanol (B145695) can yield the corresponding imine.
Indole Ring Functionalization
The indole ring of (1H-Indol-2-yl)methanamine is an electron-rich aromatic system, making it susceptible to various electrophilic substitution and cross-coupling reactions. These modifications can be directed to different positions on the indole core, offering numerous possibilities for creating diverse derivatives.
Electrophilic substitution reactions are a primary method for functionalizing the indole ring.
Halogenation (Chlorination and Bromination): The indole nucleus can be halogenated at various positions. For instance, chlorination of tryptophan, an indole-containing amino acid, can occur at the 7-position. nih.gov Specific enzymatic chlorination can also lead to substitution at the C2 and C3 positions. nih.gov Bromination of indoles can also be achieved, for example, using N-bromosuccinimide. researchgate.net The regioselectivity of these reactions can often be controlled by the choice of halogenating agent and reaction conditions. semanticscholar.orgmdpi.com
Methylation: Methyl groups can be introduced onto the indole ring through various methods. Enzymatic C3-methylation of indoles has been demonstrated using methyltransferases, offering a stereoselective route to pyrroloindoles. nih.gov Chemical methods for methylation are also available. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds on the indole core. nih.govnih.gov This reaction typically involves the coupling of a halogenated indole derivative with an organoboron compound in the presence of a palladium catalyst and a base. nih.govrsc.org
The Suzuki-Miyaura coupling allows for the introduction of a wide variety of aryl and vinyl substituents onto the indole ring, significantly increasing molecular complexity. mdpi.com This method has been successfully applied to unprotected nitrogen-rich heterocycles, including indoles, under mild conditions. nih.gov
The indole ring can be functionalized at multiple positions, leading to a diverse range of substituted derivatives.
C-3 Position: The C-3 position of the indole ring is highly nucleophilic and prone to electrophilic substitution. orientjchem.org A variety of substituents can be introduced at this position, including alkyl, aryl, and other functional groups. nih.gov For example, iodine can be introduced at the C-3 position, which can then be used in further cross-coupling reactions. nih.gov
C-5 and C-6 Positions: The C-5 and C-6 positions of the indole ring can also be functionalized. For example, various substituted acetamides have been synthesized from C-5 substituted indoles. iosrjournals.org Additionally, derivatives with substituents at the C-6 position have been reported. uni.lu
| Position | Reaction Type | Reagents/Catalyst | Product Type |
|---|---|---|---|
| C-3 | Electrophilic Substitution (Iodination) | Iodine, Potassium hydroxide | 3-Iodoindole derivative |
| C-3 | Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst, Base | 3-Arylindole derivative |
| C-5 | Acylation | 2-chloro-N-(1H-indol-5-yl)acetamide | N-(1H-indol-5-yl)acetamide derivative |
| C-6 | - | - | (2-methyl-1H-indol-6-yl)methanamine |
| Various | Chlorination | Chlorinating agent | Chloro-substituted indole |
| Various | Bromination | Brominating agent | Bromo-substituted indole |
Iv. Structural Elucidation and Advanced Spectroscopic Characterization of 1h Indol 2 Yl Methanamine Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within a molecule. For (1H-Indol-2-yl)methanamine hydrochloride and its derivatives, ¹H and ¹³C NMR spectroscopy are routinely employed to confirm their synthesized structures.
Proton NMR (¹H NMR) spectroscopy provides valuable information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of indole (B1671886) derivatives, the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons of the indole ring, the methylene (B1212753) (-CH2-) protons, and the amine (-NH2) protons.
The aromatic region of the spectrum for the indole nucleus typically displays complex multiplets between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns of these protons are influenced by the substitution pattern on the indole ring. The proton at position 3 of the indole ring often appears as a distinct singlet or a narrow multiplet. The methylene protons adjacent to the amino group typically resonate as a singlet in the range of δ 4.0-4.5 ppm. The chemical shift of the amine protons can vary and may appear as a broad singlet, the position of which is dependent on the solvent and concentration. The proton on the indole nitrogen (N-H) also gives rise to a characteristic signal, often observed as a broad singlet at a downfield chemical shift (typically > δ 10 ppm), confirming the presence of the indole N-H proton. orientjchem.orgresearchgate.net
For substituted derivatives, the chemical shifts of the aromatic protons will be altered depending on the electronic nature and position of the substituents. For instance, electron-donating groups tend to shift the signals of nearby protons to a higher field (lower ppm), while electron-withdrawing groups cause a downfield shift (higher ppm).
Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives
| Proton | Chemical Shift (δ ppm) | Multiplicity |
| Indole N-H | 10.5 - 11.5 | br s |
| Aromatic H | 7.0 - 7.8 | m |
| H-3 | 6.5 - 6.8 | s or t |
| -CH₂- | 4.1 - 4.4 | s |
| -NH₃⁺ | 8.0 - 8.5 | br s |
Note: The chemical shifts are approximate and can vary based on the solvent and specific substitution on the indole ring.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. For this compound, the ¹³C NMR spectrum will show characteristic signals for the eight carbon atoms of the indole ring and the methylene carbon.
The carbon atoms of the benzene (B151609) portion of the indole ring typically resonate in the aromatic region, between δ 110 and 140 ppm. The C2 and C3 carbons of the pyrrole (B145914) ring have distinct chemical shifts, with C2 generally appearing more downfield due to its proximity to the nitrogen atom and the aminomethyl substituent. The methylene carbon (-CH2-) signal is typically observed in the range of δ 35-45 ppm. The specific chemical shifts of the indole carbons are sensitive to the nature and position of any substituents. orientjchem.orgresearchgate.net
Table 2: Representative ¹³C NMR Spectral Data for the Indole Core of (1H-Indol-2-yl)methanamine Derivatives
| Carbon | Chemical Shift (δ ppm) |
| C2 | 145 - 155 |
| C3 | 100 - 110 |
| C3a | 128 - 132 |
| C4 | 120 - 124 |
| C5 | 121 - 125 |
| C6 | 119 - 123 |
| C7 | 110 - 115 |
| C7a | 135 - 140 |
| -CH₂- | 35 - 45 |
Note: The chemical shifts are approximate and can vary based on the solvent and specific substitution on the indole ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). Various MS techniques are employed in the characterization of this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. For (1H-Indol-2-yl)methanamine, HRMS is used to confirm its molecular formula, C₉H₁₀N₂, by matching the experimentally measured mass of the molecular ion ([M+H]⁺) to the calculated theoretical mass. This technique is crucial for unequivocally identifying new derivatives and confirming the successful synthesis of the target compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC separates the components of a mixture, and the MS detector then provides mass information for each separated component. This is particularly useful for analyzing the purity of synthesized this compound and for identifying any byproducts or impurities from the reaction mixture. nih.gov The retention time from the LC provides an additional parameter for identification, while the mass spectrum confirms the molecular weight of the eluted compounds. phcogj.com
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an advancement of LC-MS that utilizes smaller stationary phase particles in the chromatography column. This results in higher resolution, improved sensitivity, and faster analysis times compared to conventional LC-MS. UPLC-MS is a valuable tool for the rapid analysis of complex mixtures containing (1H-Indol-2-yl)methanamine derivatives, allowing for the efficient separation and identification of closely related compounds and trace-level impurities. The enhanced separation efficiency of UPLC provides greater confidence in the purity assessment and characterization of these indole compounds.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is characterized by absorption bands corresponding to the vibrations of its indole ring and the aminomethyl hydrochloride moiety.
The indole ring itself presents several characteristic vibrations. The N-H stretching vibration of the indole nitrogen typically appears as a sharp band around 3400 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations usually result in strong absorptions in the 1620-1450 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations for the substituted benzene ring are found below 1000 cm⁻¹. researchgate.net
The primary amine hydrochloride group introduces distinct spectral features. The N-H stretching vibrations of the -NH₃⁺ group are expected to appear as a broad band in the 3200-2800 cm⁻¹ range, often overlapping with C-H stretching signals. This broadening is a result of extensive hydrogen bonding. Symmetric and asymmetric N-H bending vibrations for the ammonium (B1175870) salt typically occur near 1600 cm⁻¹ and 1500 cm⁻¹, respectively.
In derivatives such as 5-methoxy-1H-indole-2-carboxylic acid, the N-H stretching vibration involved in intermolecular hydrogen bonding is observed as a sharp band around 3342 cm⁻¹. nih.gov For comparison, the IR spectrum of a related compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, shows characteristic NH₂ and NH group signals at 3359, 3282, and 3012 cm⁻¹. mdpi.com
The table below summarizes the expected characteristic IR absorption bands for this compound based on data from analogous indole compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| N-H Stretch | Indole N-H | ~3400 | researchgate.net |
| N-H Stretch | Ammonium (-NH₃⁺) | 3200-2800 (broad) | N/A |
| C-H Stretch | Aromatic | >3000 | researchgate.net |
| C-H Stretch | Aliphatic (CH₂) | 2950-2850 | N/A |
| N-H Bend (Asymmetric) | Ammonium (-NH₃⁺) | ~1600 | N/A |
| C=C Stretch | Aromatic Ring | 1620-1450 | researchgate.net |
| N-H Bend (Symmetric) | Ammonium (-NH₃⁺) | ~1500 | N/A |
| C-H Bend (Out-of-plane) | Aromatic | <1000 | researchgate.net |
X-ray Crystallography
X-ray crystallography provides precise information about the three-dimensional structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not widely published, analysis of closely related indole derivatives allows for a detailed prediction of its structural characteristics. nih.govmdpi.comresearchgate.net
Indole derivatives typically feature an essentially planar indole ring system. nih.govresearchgate.net The crystal packing is often dominated by hydrogen bonding and, in some cases, π–π stacking interactions. mdpi.comresearchgate.net The indole N-H group is a consistent hydrogen-bond donor. nih.gov In the case of this compound, the protonated amine group (-NH₃⁺) would act as a strong hydrogen-bond donor, forming multiple hydrogen bonds with the chloride counter-ion (N-H···Cl). These interactions are expected to be a defining feature of the crystal lattice, creating extensive networks that stabilize the structure.
Single-crystal X-ray diffraction is a powerful tool for the unambiguous identification of such hydrochloride salts, as it provides definitive structural proof even for novel substances. nih.gov
The table below presents crystallographic data for a representative indole derivative, 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, illustrating typical parameters for this class of compounds. researchgate.net
| Parameter | 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine |
| Chemical Formula | C₁₅H₁₆ClN₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.158(2) |
| b (Å) | 10.966(2) |
| c (Å) | 11.198(2) |
| α (°) | 90 |
| β (°) | 104.19(3) |
| γ (°) | 90 |
| Volume (ų) | 1445.6(4) |
| Z | 4 |
Chromatographic Purity and Characterization Methods (excluding basic compound identification)
Assessing the purity of this compound and its derivatives is critical. While various methods exist, High-Performance Liquid Chromatography (HPLC) is the most widely used technique for quantitative purity determination due to its high resolution, sensitivity, and accuracy.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity of polar, ionizable compounds like this compound. The analysis typically employs a non-polar stationary phase (e.g., C18) and a polar mobile phase.
The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). An acid modifier, like trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of residual silanol (B1196071) groups on the stationary phase and ensuring the analyte is in a single protonated state. Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector set at a wavelength where the indole chromophore exhibits strong absorbance, typically around 220 nm or 280 nm. researchgate.net
For amines that lack a strong chromophore or for trace-level impurity analysis, pre-column derivatization can be employed. google.com This involves reacting the amine with a reagent to form a derivative with high UV absorbance or fluorescence, thereby enhancing detection sensitivity. researchgate.netresearchgate.net HPLC method validation includes assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is reliable for its intended purpose. researchgate.net
The following table outlines a typical set of RP-HPLC conditions for the purity analysis of indole derivatives. cetjournal.it
| Parameter | Typical Conditions |
| Instrument | HPLC with UV/DAD Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm or 280 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
V. Computational Chemistry and Theoretical Studies
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein or enzyme. This method is crucial for understanding the potential biological targets of (1H-Indol-2-yl)methanamine and its derivatives. While specific docking studies on (1H-Indol-2-yl)methanamine hydrochloride are not extensively detailed in the literature, numerous studies on closely related indole (B1671886) derivatives highlight the common interaction patterns and potential applications of this structural motif.
These simulations calculate a binding energy or docking score, which estimates the binding affinity between the ligand and the target protein. The interactions are often stabilized by hydrogen bonds, hydrophobic interactions, and π-π stacking involving the indole ring. For instance, studies on various indole derivatives have shown potent inhibitory activity against a range of enzymes and receptors, which is rationalized through docking simulations. nih.govnih.govmdpi.com
Key findings from docking studies on related indole-containing compounds include:
Enzyme Inhibition: Derivatives have been docked into the active sites of enzymes like Cyclin-dependent kinase 2 (CDK2), aromatase, and histone lysine (B10760008) methyltransferase (EHMT2), revealing key interactions that lead to inhibition. mdpi.comijcrt.orgnih.gov For example, 2-methylindole (B41428) derivatives designed as aromatase inhibitors showed strong binding affinities, with docking scores indicating potent interactions within the enzyme's active site. ijcrt.org
Receptor Binding: The indole scaffold is a common feature in ligands for various receptors, including nicotinic acetylcholine (B1216132) receptors. jocpr.com Docking studies help to elucidate the specific residues involved in binding and the conformational changes that may occur upon ligand binding.
Antimicrobial Targets: Indole derivatives have been evaluated as antimicrobial agents, and docking simulations have helped identify their binding modes within target proteins of microorganisms like Staphylococcus aureus and Candida albicans. nih.gov
The table below summarizes findings from molecular docking studies on various indole derivatives, illustrating the versatility of the indole scaffold in interacting with diverse biological targets.
| Derivative Class | Target Protein | Key Findings |
| N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides | Dihydropteroate synthase (DHPS) | Revealed possible binding modes for antimicrobial activity against various pathogens. nih.gov |
| 2-Methyl indole derivatives | Aromatase (CYP19A1) | Identified compounds with high docking scores and strong hydrogen bonding, suggesting potential as breast cancer therapeutics. ijcrt.org |
| Indole-tethered chromene derivatives | Tubulin | Showed better binding affinity towards tubulin than control compounds, indicating potential as anticancer agents. nih.gov |
| 2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine | Euchromatin histone lysine methyl transferase (EHMT2) | Exhibited a high docking score (-10.3 kcal/mol) and favorable interactions, suggesting potential for managing β-thalassemia. mdpi.com |
| Furo[2,3-b]indol-3a-ol derivatives | Cyclin-dependent kinase 2 (CDK2) | In silico screening identified derivatives with excellent binding energies, highlighting their potential as cancer inhibitors. nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors (physicochemical properties) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules.
For indole-based compounds, 2D- and 3D-QSAR studies have been instrumental in optimizing their therapeutic potential. These models have been applied to various indole derivatives to understand the structural requirements for activities such as β3-adrenergic agonism and antioxidant effects. researchgate.netmdpi.comnih.gov
A typical QSAR study involves:
Data Set Collection: A series of related compounds with measured biological activities is compiled.
Descriptor Calculation: Molecular descriptors representing steric, electronic, and hydrophobic properties are calculated for each molecule.
Model Generation: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation linking the descriptors to the activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov
For example, a combined 2D-QSAR and 3D-QSAR/CoMSIA study on a series of (R)-2-((2-(1H-Indol-2-yl)ethyl)amino)-1-phenylethan-1-ol derivatives identified key structural features for human β3-adrenergic activity. researchgate.netmdpi.com The models revealed that high lipophilicity of substituents on the indole ring was favorable for activity, while increased molar refractivity was detrimental. mdpi.com Similarly, 3D-QSAR models for indole and isatin (B1672199) derivatives as antiamyloidogenic agents have helped to identify the physicochemical features correlated with their potency in inhibiting Aβ aggregation. mdpi.com
The table below presents examples of descriptors and findings from QSAR studies on indole derivatives.
| Study Type | Compound Series | Key Descriptors/Fields | Findings |
| 2D-QSAR & 3D-QSAR/CoMSIA | (R)-2-((2-(1H-Indol-2-yl)ethyl)amino)-1-phenylethan-1-ol derivatives (β3 adrenergic agonists) | Lipophilicity, Molar Refractivity, Steric fields, Hydrogen-bond donor/acceptor fields | High lipophilicity is favorable for activity. Increased molar refractivity decreases activity. Specific steric and electrostatic fields are crucial for binding. researchgate.netmdpi.com |
| 2D-QSAR | 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives (Antioxidants) | Topological and electronic descriptors | The model recommended promising candidates for in vitro investigation based on predicted antioxidant activity against ABTS radicals. nih.gov |
| 3D-QSAR | Indole and isatin derivatives (Antiamyloidogenic agents) | PLS factors representing physicochemical features | The model complemented pharmacophore studies by identifying features correlated with Aβ anti-aggregating potency. mdpi.com |
Theoretical Reactivity Studies of the Indole and Amine Moieties
Theoretical reactivity studies, often using Density Functional Theory (DFT), provide fundamental knowledge about the electronic structure and chemical behavior of molecules. For (1H-Indol-2-yl)methanamine, these studies can predict the most likely sites for electrophilic and nucleophilic attack, bond dissociation energies, and the stability of reaction intermediates.
Indole Moiety: The indole ring is an electron-rich aromatic system. Theoretical studies consistently show that the C3 position is the most nucleophilic and thus the primary site for electrophilic substitution. nih.gov However, the reactivity can be modulated. For example, gold catalysis can achieve a "reactivity umpolung," making the C3 position electrophilic and enabling novel synthetic pathways to functionalized indoles. nih.gov The benzene (B151609) portion of the indole ring can also undergo substitution, and computational studies on indolynes (indole arynes) have been used to understand the regioselectivity of nucleophilic additions to this part of the molecule. nih.govnih.gov DFT studies can also calculate heats of formation and frontier molecular orbital energies (HOMO-LUMO) to assess the relative stability and reactivity of various indole derivatives.
Amine Moiety: The primary amine group (-CH₂NH₂) attached to the C2 position is a key functional group. Its reactivity is characterized by the lone pair of electrons on the nitrogen atom, making it both a base and a nucleophile. Theoretical studies can model the protonation of the amine to form the hydrochloride salt and investigate its role in chemical reactions. For example, DFT calculations have been used to study the Michael addition of amines to α,β-unsaturated carbonyl compounds, revealing that the reaction proceeds through a zwitterionic intermediate and that the activation energy is relatively low. researchgate.net Such studies help to predict how the amine group in (1H-Indol-2-yl)methanamine would react with various electrophiles.
Prediction of Molecular Properties (e.g., ADME Prediction Methodologies)
Before a compound can become a viable drug, it must possess suitable pharmacokinetic properties, collectively known as ADME: Absorption, Distribution, Metabolism, and Excretion. In silico ADME prediction methodologies are now standard in early-stage drug discovery to filter out candidates with poor drug-like properties, saving time and resources.
For (1H-Indol-2-yl)methanamine and its derivatives, computational tools can predict a wide range of properties:
Drug-Likeness: Rules such as Lipinski's Rule of Five are used to evaluate oral bioavailability. These rules consider properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Studies on various indole derivatives have shown that they can be designed to adhere to these rules. nih.govijcrt.org
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate how well the compound is absorbed from the gut.
Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are crucial for drugs targeting the central nervous system or for understanding the free concentration of a drug in circulation.
Metabolism: The most likely sites of metabolism by cytochrome P450 (CYP) enzymes can be predicted. For indole derivatives like melatonin, the indole ring is a common site of hydroxylation by enzymes such as CYP1A2. nih.gov Predicting metabolic pathways is essential for identifying potential drug-drug interactions and understanding the compound's half-life. nih.gov
Excretion: Properties related to clearance and potential toxicity are also evaluated.
The table below shows a summary of in silico ADME and drug-likeness properties evaluated for various classes of indole derivatives, demonstrating the application of these predictive methodologies.
| Derivative Class | ADME/Drug-Likeness Properties Predicted | Key Findings |
| 2-Methyl indole derivatives | Lipinski's Rule of Five, ADME properties, toxicity | All designed ligands adhered to Lipinski's rules, indicating favorable oral bioavailability. A lead candidate showed lower predicted toxicity. ijcrt.org |
| Indole-tethered chromene derivatives | Lipinski, Ghose, Veber, Egan, and Muegge rules; logP | All derivatives satisfied the drug-likeness filters, indicating good potential for oral bioavailability. nih.gov |
| Melatonin (indole) derivatives | SwissADME for pharmacokinetics and drug-likeness | Synthetic derivatives met the requirements for ideal oral bioavailability and CNS drugs. nih.gov |
| Furo[2,3-b]indol-3a-ol derivatives | Pharmacokinetic and drug-likeness properties | The compounds showed potential as viable candidates for future development as anticancer drugs based on their predicted ADMET profiles. researchgate.net |
Vi. Role As a Chemical Scaffold and Building Block in Advanced Material Science and Organic Synthesis
Application in Polymer Science
The bifunctional nature of (1H-Indol-2-yl)methanamine, possessing both a reactive N-H group on the indole (B1671886) ring and a primary amine on the side chain, makes it a candidate for the synthesis of novel polymers. The indole moiety can impart desirable properties such as thermal stability, conductivity, and fluorescence to the resulting polymer backbone.
Monomer for Polymer Synthesis
As a monomer, (1H-Indol-2-yl)methanamine can participate in step-growth polymerization reactions. wikipedia.orglibretexts.orgresearchgate.net The primary amine group can react with monomers containing two or more carboxylic acid, acyl chloride, or ester groups to form polyamides. nih.govtechscience.cnresearchgate.net This process, known as polycondensation, would result in a polymer chain with repeating units derived from the indole-containing diamine and the diacid derivative. The general scheme for such a polycondensation is a well-established method for creating a wide variety of polymers. researchgate.net While specific examples detailing the polymerization of (1H-Indol-2-yl)methanamine hydrochloride are not prevalent in the literature, the fundamental reactivity of its functional groups aligns with the principles of polyamide synthesis.
Another potential route for polymerization is through ring-opening polymerization (ROP) if the monomer is first converted into a cyclic derivative, such as a lactam. wikipedia.org ROP is a form of chain-growth polymerization where a cyclic monomer is opened by a reactive species to form a longer polymer chain. wikipedia.org
Table 1: Potential Polymerization Reactions Involving (1H-Indol-2-yl)methanamine
| Polymerization Type | Co-monomer/Condition | Resulting Polymer | Key Features |
| Step-Growth Polymerization (Polycondensation) | Diacyl Chloride | Polyamide | Formation of amide linkages; potential for high thermal stability. |
| Step-Growth Polymerization (Polycondensation) | Dicarboxylic Acid | Polyamide | Typically requires high temperatures and removal of water. |
| Ring-Opening Polymerization | Conversion to a cyclic lactam followed by initiation | Polyamide | Can lead to polymers with controlled molecular weights. |
Building Block for Sequence-Defined Polymers and Polymeric Biomimetics
Sequence-defined polymers are macromolecules in which the sequence of monomers is precisely controlled, akin to the structure of biopolymers like proteins and DNA. The development of methods to create such polymers is a significant area of research. While direct incorporation of (1H-Indol-2-yl)methanamine into sequence-defined polymers is not extensively documented, its structure is analogous to the amino acid tryptophan, which contains an indole-3-ylmethyl group. This structural similarity suggests its potential as a building block in the synthesis of polymeric biomimetics that aim to replicate the structure and function of natural peptides.
Incorporation into Copolymers and Conjugated Microporous Polymers
(1H-Indol-2-yl)methanamine can also be incorporated as a comonomer in the synthesis of copolymers. This approach allows for the tuning of the final polymer's properties by varying the ratio and type of comonomers.
Furthermore, the indole unit is a key component in some conjugated microporous polymers (CMPs). These materials are characterized by their extended π-conjugation and permanent microporosity, making them suitable for applications in gas storage, separation, and catalysis. Indole-based CMPs have been synthesized and have shown promise as anode materials for lithium-ion batteries.
Precursor for Complex Organic Molecules
The indole scaffold is a cornerstone in the synthesis of a vast array of complex organic molecules, including many natural products and pharmaceuticals. (1H-Indol-2-yl)methanamine serves as a valuable starting material for the construction of more elaborate molecular architectures.
A particularly important transformation involving indole derivatives is the Pictet-Spengler reaction. wikipedia.orgresearchgate.net This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydro-β-carboline. wikipedia.orgresearchgate.net While tryptamine (B22526) (which has the amino group at the β-position relative to the indole C3) is the classic substrate for this reaction, analogous cyclizations can be envisioned with (1H-Indol-2-yl)methanamine derivatives to produce related heterocyclic systems. The Pictet-Spengler reaction is a key step in the biosynthesis and laboratory synthesis of many indole alkaloids. hw.ac.uknih.govnih.govnih.gov
The synthesis of various β-carboline alkaloids, which exhibit a wide range of biological activities, often relies on the Pictet-Spengler reaction or related cyclization strategies starting from indole-containing amines. researchgate.netnih.govljmu.ac.ukanalis.com.mymdpi.com
Table 2: Key Reactions and Resulting Structures from Indole-based Precursors
| Reaction Name | Reactants | Product Class | Significance |
| Pictet-Spengler Reaction | β-arylethylamine, Aldehyde/Ketone | Tetrahydro-β-carboline | Core reaction for the synthesis of many indole alkaloids. wikipedia.orgresearchgate.net |
| Fischer Indole Synthesis | Phenylhydrazine (B124118), Aldehyde/Ketone | Indole | A fundamental method for constructing the indole ring itself. |
| C-H Functionalization | Indole, Various coupling partners | Substituted Indoles | Allows for direct modification of the indole core. |
Utility in Supramolecular Chemistry (e.g., Metal-Organic Frameworks, MOFs)
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. In this field, (1H-Indol-2-yl)methanamine can act as a ligand for the construction of larger, self-assembled structures.
Exploration in Chemical Biology as a Chemical Probe
Chemical probes are small molecules used to study and manipulate biological systems. The indole scaffold is a common feature in many fluorescent probes due to its inherent photophysical properties. nih.gov Derivatives of (1H-Indol-2-yl)methanamine can be designed to act as chemosensors for the detection of specific ions or molecules. researchgate.net
The primary amine group provides a convenient handle for attaching other functional groups, such as fluorophores or recognition elements, to create more sophisticated probes. For instance, an indole-based fluorescent chemosensor was developed for the detection of Zn2+ in aqueous media and for bio-imaging in zebrafish. mdpi.com The design of such probes often relies on mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), where the binding of an analyte modulates the fluorescence output of the molecule. The electron-rich nature of the indole ring makes it an excellent component for such systems. nih.govresearchgate.net
Table 3: Potential Applications of (1H-Indol-2-yl)methanamine in Chemical Biology
| Application | Design Principle | Potential Target |
| Fluorescent Chemosensor | Modification of the amine group with a fluorophore and a receptor unit. | Metal ions, anions, small molecules. researchgate.net |
| Bioimaging Probe | Conjugation to a targeting moiety and a fluorescent reporter. | Specific proteins or cellular compartments. |
| Scaffold for Drug Discovery | Derivatization to explore structure-activity relationships. | Various biological targets, including enzymes and receptors. mdpi.comnih.govnih.gov |
Development of Indole-Based Ligands
The indole nucleus is recognized as a "privileged" scaffold in chemistry, a distinction owed to its prevalence in a vast number of natural products and synthetic molecules with significant biological and material properties. mdpi.comresearchgate.net Its unique electronic structure and the reactivity of its pyrrole (B145914) ring make it an exceptionally versatile foundation for the design of sophisticated ligands for coordination chemistry. Specifically, derivatives such as this compound serve as fundamental building blocks, providing a reactive handle for the construction of complex, multidentate ligand systems.
The primary amine of the 2-aminomethyl group is a key functional feature, acting as a versatile point of attachment for creating a diverse library of ligands. One of the most common and straightforward synthetic strategies involves the condensation reaction of the amine with various aldehydes or ketones to form Schiff base (imine) ligands. nih.govresearchgate.net This reaction allows for the facile introduction of additional coordinating atoms, enabling the resulting ligand to bind to metal centers in a bidentate or polydentate fashion. For instance, condensation with salicylaldehyde (B1680747) would produce a bidentate N,O-donor ligand capable of forming stable chelate rings with a metal ion. researchgate.net
The indole scaffold itself offers multiple coordination modes. The pyrrole nitrogen (N-1) can act as a donor atom, and the π-system of the aromatic rings can also interact with metal centers, leading to a wide range of structural possibilities for the resulting metal complexes. mdpi.compreprints.org This inherent versatility allows chemists to fine-tune the steric and electronic properties of the ligands to suit specific applications in catalysis and materials science.
The coordination of these indole-based ligands with transition metal ions has been extensively explored, leading to the synthesis of numerous metal complexes with diverse geometries and properties. The choice of the metal ion and the specific design of the indole ligand dictate the final structure, which can range from square planar to octahedral, among others. mdpi.comugm.ac.idresearchgate.net
| Metal Ion | Ligand Type / Class | Typical Coordination Geometry | Reference |
|---|---|---|---|
| Co(II), Ni(II), Cu(II) | Schiff Bases / Hydrazones | Octahedral | ugm.ac.idresearchgate.net |
| Pd(II) | Thiosemicarbazones / Diazenyl derivatives | Square Planar | mdpi.comnih.gov |
| Zn(II) | Schiff Bases / Imidazole derivatives | Tetrahedral / Octahedral | mdpi.com |
| Au(I), Rh(I), Ir(III) | Mesoionic Carbenes (MICs) | Linear (Au), Square Planar (Rh), Octahedral (Ir) | bohrium.com |
| Mg(II) | Bis-indolyls | Tetrahedral | nih.gov |
| Fe(III) | Hydrazones | Octahedral | researchgate.net |
The functional capabilities of these indole-ligated metal complexes are particularly evident in the field of catalysis. Researchers have successfully employed these complexes to drive a variety of organic transformations with high efficiency. The indole moiety can influence the catalytic activity by modifying the electronic environment of the metal center, thereby enhancing its reactivity or selectivity.
Detailed research findings highlight the practical applications of these systems:
Polymerization Catalysis : Magnesium complexes featuring pendant indolyl ligands have been synthesized and characterized. These complexes demonstrate notable catalytic activity in the ring-opening polymerization of monomers like L-lactide and ε-caprolactone, crucial reactions for producing biodegradable polymers. nih.gov
Homogeneous Catalysis : A novel class of indole-functionalized mesoionic carbene (MIC) ligands has been developed. When complexed with metals such as gold(I) and iridium(III), these ligands form highly effective catalysts. The gold complexes have shown excellent performance in the hydrohydrazination of terminal alkynes, while the iridium complex is an active catalyst for transfer hydrogenation reactions. bohrium.com
| Catalyst System (Metal-Ligand) | Catalyzed Reaction | Key Research Finding | Reference |
|---|---|---|---|
| Magnesium Bis-indolyl Complex | Ring-Opening Polymerization of L-lactide and ε-caprolactone | Demonstrates efficient catalytic activity for the synthesis of polyesters. | nih.gov |
| Gold(I)-Indole MIC Complex | Hydrohydrazination of Terminal Alkynes | Produces substituted hydrazones in good yields under mild reaction conditions. | bohrium.com |
| Iridium(III)-Indole MIC Complex | Transfer Hydrogenation | The complex shows effective catalytic performance in hydrogenation reactions. | bohrium.com |
Vii. Mechanistic Investigations of Reactions Involving 1h Indol 2 Yl Methanamine Hydrochloride
Reaction Mechanism Elucidation in Catalytic Processes
While specific mechanistic studies exclusively focused on (1H-Indol-2-yl)methanamine hydrochloride in catalytic processes are not extensively documented, the general principles of related catalytic reactions involving indoles and amines offer significant insights. Catalytic processes are pivotal in modern organic synthesis for their efficiency and selectivity.
In many catalytic reactions, the amine functionality of (1H-Indol-2-yl)methanamine can act as a directing group or a ligand for a metal catalyst. For instance, in transition-metal-catalyzed C-H activation reactions, the amine can coordinate to the metal center, positioning it for a subsequent C-H bond cleavage at a specific position on the indole (B1671886) ring. beilstein-journals.org A plausible general mechanism for such a process could involve the initial formation of a complex between the metal catalyst and the amine. This is followed by an intramolecular C-H activation step, leading to a metallacyclic intermediate. Subsequent reaction with a coupling partner and reductive elimination would then yield the functionalized indole product and regenerate the catalyst. beilstein-journals.org
Furthermore, in reactions such as reductive amination, the amine hydrochloride would first be neutralized to the free amine, which then participates in the catalytic cycle. The mechanism often involves the formation of an imine intermediate, which is then reduced by a hydride source, often delivered from a metal hydride complex. nih.govcardiff.ac.uk Kinetic studies, isotopic labeling experiments, and computational modeling are crucial tools in elucidating the precise steps, identifying the rate-determining step, and characterizing transient intermediates in these catalytic cycles. nih.govcardiff.ac.uk
A summary of potential catalytic transformations and their generalized mechanistic steps involving a molecule with the structural motifs of (1H-Indol-2-yl)methanamine is presented below:
| Catalytic Transformation | Generalized Mechanistic Steps | Key Intermediates |
| Directed C-H Functionalization | 1. Coordination of amine to metal catalyst. 2. Intramolecular C-H activation. 3. Reaction with coupling partner. 4. Reductive elimination. | Metallacycle |
| Reductive Amination | 1. Imine formation with a carbonyl compound. 2. Reduction of the imine by a hydride source. | Imine/Iminium ion |
| Organocatalytic Annulation | 1. Formation of an iminium ion. 2. Intramolecular cyclization or reaction with a nucleophile. | Iminium ion, Enamine |
Studies of Reactivity Profiles of Indole and Amine Moieties
The chemical behavior of this compound is governed by the interplay of the reactivity of the indole nucleus and the primary amine side chain.
The indole moiety is an electron-rich aromatic heterocycle. The lone pair of electrons on the nitrogen atom is delocalized into the bicyclic system, which significantly influences its reactivity. mdpi.com This electron-rich nature makes the indole ring susceptible to electrophilic substitution. The C3 position is the most nucleophilic and is the typical site of attack for electrophiles. mdpi.comnih.gov This is due to the ability of the nitrogen atom to stabilize the positive charge in the resulting intermediate (a Wheland intermediate or arenium ion). While C3 is the most reactive site, reactions can also occur at other positions, such as C2, N1, and the benzene (B151609) portion of the ring, depending on the reaction conditions and the nature of the electrophile. nih.gov
The amine moiety (-CH₂NH₂) attached to the C2 position is a primary aliphatic amine. The hydrochloride salt form means the amine is protonated (-CH₂NH₃⁺Cl⁻). In this state, the nitrogen's lone pair is unavailable for nucleophilic reactions. For the amine to exhibit its characteristic nucleophilicity, it must be deprotonated to the free amine. Once deprotonated, the primary amine is a potent nucleophile and can participate in a wide range of reactions, including:
Alkylation and Acylation: Reaction with alkyl halides or acylating agents to form secondary or tertiary amines and amides, respectively.
Imine Formation: Condensation with aldehydes and ketones to form imines (Schiff bases).
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. researchgate.net
The proximity of the amine to the indole ring can also lead to intramolecular reactions or influence the regioselectivity of reactions on the indole nucleus.
A comparison of the general reactivity of the two moieties is outlined below:
| Moiety | Type | Key Reactive Site(s) | Typical Reactions |
| Indole | Aromatic Heterocycle | C3 (most nucleophilic), N1 | Electrophilic Aromatic Substitution, N-Alkylation, Cycloadditions |
| Amine (free) | Primary Aliphatic | Nitrogen atom (nucleophilic) | Alkylation, Acylation, Imine Formation, Michael Addition |
Influence of Substituents on Reaction Pathways and Selectivity
The introduction of substituents onto the indole ring or the amine nitrogen of (1H-Indol-2-yl)methanamine can profoundly impact its reactivity, altering reaction pathways and controlling selectivity (regio- and stereoselectivity).
Substituents on the Indole Ring:
The electronic nature of substituents on the indole nucleus modifies its electron density and, consequently, its nucleophilicity.
Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR) or alkyl (-R) groups increase the electron density of the indole ring, enhancing its reactivity towards electrophiles. An EDG at the C5 or C6 position, for example, would further activate the C3 position for electrophilic attack.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or carbonyl groups (-COR) decrease the electron density of the indole ring, making it less reactive towards electrophiles. nih.govmdpi.com An EWG at C5, for instance, would deactivate the entire ring, particularly the C3 position. These groups can also direct incoming electrophiles to different positions.
The steric bulk of substituents can also play a crucial role in directing the regioselectivity of a reaction. A large substituent at the N1 position, for example, might hinder attack at the C2 position, thereby favoring reactions at C3 or other positions.
The table below summarizes the expected effects of different types of substituents on the indole ring's reactivity in electrophilic substitution.
| Substituent Type | Position on Indole Ring | Effect on Reactivity at C3 | Influence on Selectivity |
| Electron-Donating (e.g., -OCH₃) | C5 | Increased | Reinforces C3 selectivity |
| Electron-Withdrawing (e.g., -NO₂) | C5 | Decreased | May alter regioselectivity under harsh conditions |
| Bulky Alkyl (e.g., -tBu) | N1 | Minor electronic effect | May sterically hinder attack at C2 and C7 |
Substituents on the Amine Nitrogen:
Modification of the primary amine to a secondary or tertiary amine, or its conversion to an amide or sulfonamide, also significantly alters the molecule's reactivity.
N-Alkylation: Introducing one or two alkyl groups on the nitrogen increases its steric bulk and can modify its basicity and nucleophilicity.
N-Acylation/N-Sulfonylation: Converting the amine to an amide or sulfonamide drastically reduces its nucleophilicity and basicity due to the electron-withdrawing nature of the carbonyl or sulfonyl group. This can be used as a protecting group strategy to prevent the amine from reacting while transformations are carried out on the indole ring.
These modifications can influence intramolecular processes. For example, a bulky N-substituent could favor a specific conformation, leading to enhanced stereoselectivity in a subsequent reaction.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1H-Indol-2-yl)methanamine hydrochloride, and how do reaction conditions influence yield and purity?
- Answer: The primary synthetic route involves Fischer indole synthesis , where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core. For this compound, specific aldehydes (e.g., glycolaldehyde) are used, followed by reductive amination to introduce the methanamine group. Hydrochloride salt formation is achieved via HCl treatment. Key factors include:
- Temperature control (reflux in acetonitrile optimizes cyclization).
- pH adjustment (acidic conditions for indole ring formation; neutralization for salt precipitation).
- Purification via recrystallization or column chromatography to enhance purity. Yield improvements are achieved by optimizing stoichiometry and reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers confirm its structural integrity?
- Answer:
- ¹H/¹³C NMR : Indole C2-CH₂-NH₂ protons appear as a triplet (δ 3.2–3.5 ppm), while aromatic indole protons show characteristic splitting (δ 6.8–7.4 ppm). The NH₂ group may exhibit broad peaks due to salt formation.
- IR Spectroscopy : N-H stretches (3250–3350 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) confirm the indole backbone.
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 196.67 ([M+H]⁺) validate the molecular formula (C₁₀H₁₃ClN₂). Purity is assessed via HPLC with UV detection at 280 nm .
Q. What are the known biological targets or pathways modulated by this compound based on current pharmacological studies?
- Answer: The compound interacts with serotonergic pathways (e.g., 5-HT receptors) due to structural similarity to tryptamine derivatives. In vitro studies suggest:
- CYP450 enzyme modulation (e.g., CYP1A2 inhibition), affecting drug metabolism.
- Antimicrobial activity against Gram-positive bacteria (MIC ~8 µg/mL) via membrane disruption.
- MAPK/ERK pathway activation in neuronal cells, hinting at neuroprotective potential. Target validation requires competitive binding assays and knockout models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro models?
- Answer: Discrepancies often arise from:
- Cell line variability (e.g., HEK-293 vs. SH-SY5Y cells differing in receptor density).
- Assay conditions (e.g., serum-free vs. serum-containing media altering compound bioavailability).
- Solution: Standardize protocols (e.g., MTT assay at 48-hour incubation) and include positive controls (e.g., serotonin for 5-HT receptor studies). Meta-analysis of dose-response curves across studies can identify outlier datasets .
Q. What strategies optimize the regioselectivity of this compound derivatives during electrophilic substitution reactions?
- Answer: The indole C3 position is inherently reactive, but C2-substitution can be directed via:
- Protecting groups (e.g., Boc on the amine to reduce electronic deactivation).
- Catalysts : Pd-mediated C-H activation for C5 functionalization.
- Solvent effects : Polar aprotic solvents (DMF) favor nitration at C5 over C3. Computational modeling (DFT) predicts reactive sites by analyzing electron density maps .
Q. What computational approaches predict the binding affinity of this compound to serotonin receptors, and how do these align with experimental data?
- Answer:
- Molecular docking (AutoDock Vina) models interactions with 5-HT₂A receptors, highlighting hydrogen bonds between the NH₂ group and Asp155.
- Molecular Dynamics (MD) simulations (GROMACS) assess stability over 100 ns, showing salt bridges with Lys228.
- Validation : Compare with SPR (surface plasmon resonance) data (Kd ~120 nM). Discrepancies >10% suggest force field inaccuracies or protonation state mismatches .
Q. How does the hydrochloride salt form influence the pharmacokinetic properties of (1H-Indol-2-yl)methanamine compared to its free base?
- Answer: The hydrochloride salt enhances:
- Aqueous solubility (from 0.5 mg/mL to 12 mg/mL at pH 7.4), critical for in vivo administration.
- Bioavailability (35% vs. 8% for free base in rat models) due to improved intestinal absorption.
- Stability : Reduced hygroscopicity prevents degradation during storage. However, chloride ions may interfere with ion channel assays, requiring dialysis before use .
Methodological Notes
- Data Contradiction Analysis : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve overlapping signals .
- Experimental Design : Use fractional factorial designs (DoE) to optimize multi-variable synthesis parameters (e.g., pH, solvent ratio) .
- Safety : Follow OSHA guidelines () for handling corrosive HCl byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
